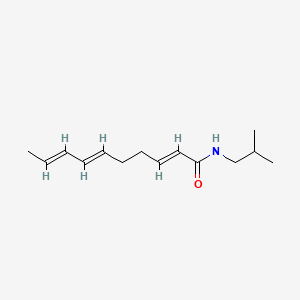
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as geranylgeranylacetamide, and it is a member of the amide family of compounds. In
Wissenschaftliche Forschungsanwendungen
Natural Sources and Isolation
Isolation from Zanthoxylum nitidum : A study identified a new alkylamide, (2E,6E,8E)-N-(2-methylpropyl)-10-oxo-2,6,8-decatrienamide, isolated from the stems of Zanthoxylum nitidum. This compound exhibited slight antioxidant activities but no antibacterial activity against Streptococcus mutans, a bacteria causing dental caries (Chakthong et al., 2019).
Identification from Zanthoxylum bungeanum : Another study reported the isolation of similar compounds from the pericarps of Zanthoxylum bungeanum, contributing to the understanding of the chemical composition of this plant (Huang et al., 2012).
Biological Activity and Applications
Extraction Methods and Composition : Research on Spilanthes americana showed different extraction methods (SDE and SFE) affecting the composition of extracts, including nitrogenated compounds like N-(isobutyl)-2E,6Z,8E-decatrienamide (Stashenko et al., 1996).
Role in Plant Growth and Development : Alkamides like N-isobutyl-(2E,6Z,8E)-decatrienamide have been found to affect the root architecture and cell division in plants like Arabidopsis thaliana, suggesting a hormonal role for these compounds in plant growth (Ramírez-Chávez et al., 2011).
Antiplasmodial Activity : A study on Acmella ciliata identified alkamides, including (2E,6E,8E)-N-isobutyl-2,6,8-decatrienamide, showing antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria (Silveira et al., 2016).
In Vitro Cultures for Compound Production : In vitro callus cultures of Spilanthes paniculata were used for the quantification and determination of N-alkylamides, including (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, demonstrating the potential of cell cultures for compound production (Rajendran et al., 2017).
Chemical Analysis in Various Culture Products : Chemical analysis of in vitro plantlets of Spilanthes acmella identified N-isobutyl-2E, 6Z, 8E-decatrienamide (spilanthol) as a naturally occurring insecticide, highlighting the insecticidal potential of these compounds (Leng et al., 2011).
Use in Pheromone Studies : Research on the sex pheromone of the Israeli pine bast scale, Matsucoccus josephi, included the study of similar compounds to understand the pheromonal activity and attractancy in insects (Dunkelblum et al., 1995).
Eigenschaften
IUPAC Name |
(2E,6E,8E)-N-(2-methylpropyl)deca-2,6,8-trienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6+,11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOCHUWSGYYSFW-RXTMUMTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/CC/C=C/C(=O)NCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e,6e,8e)-n-(2-Methylpropyl)-2,6,8-decatrienamide | |
CAS RN |
76361-77-8 |
Source


|
| Record name | N-(2-Methylpropyl)-2,6,8-decatrienamide, (2E,6E,8E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076361778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-METHYLPROPYL)-2,6,8-DECATRIENAMIDE, (2E,6E,8E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K2O4RQ57D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


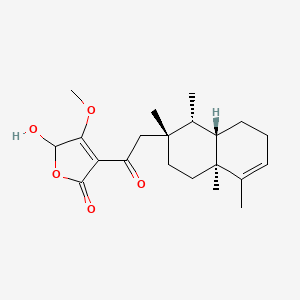
![N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alanine](/img/structure/B1245485.png)


![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)
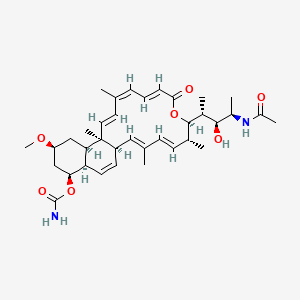
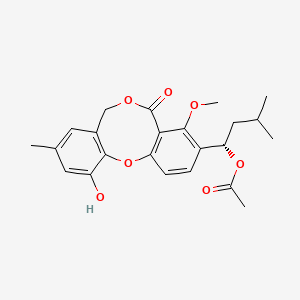
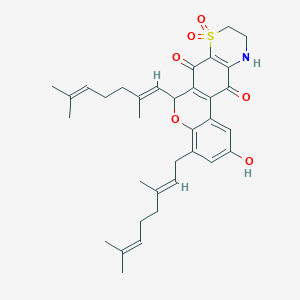
![4-[(1Z,5E,7E)-11-Methoxytetradeca-1,5,7,13-tetraenyl]-2-[(1R,2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1245496.png)
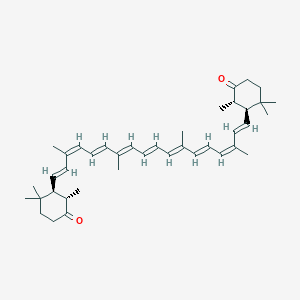
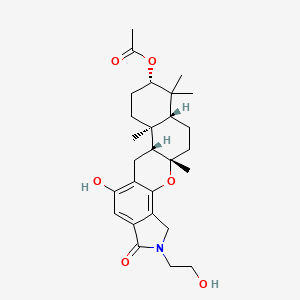

![(4R)-2-[(5-hydroxy-1H-indol-3-yl)methyl]-4-thiazolidinecarboxylic acid](/img/structure/B1245506.png)